N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide, also known as 4-BENZOYL-N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZAMIDE, is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound has shown potent inhibitory activity against this enzyme, making it a promising candidate for anti-tubercular therapy .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, resulting in the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, leading to the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis
Biochemical Pathways
The compound affects the biochemical pathway involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the death of the bacteria . The downstream effects of this disruption include the inhibition of bacterial growth and proliferation .
Result of Action
The primary result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the biosynthesis of the bacterial cell wall, leading to the death of the bacteria . This makes the compound a promising candidate for the development of new anti-tubercular therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted to yield the final product. The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide stands out due to its unique structural features, which contribute to its distinct biological activities. Compared to similar compounds, it may exhibit higher potency and selectivity in certain applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-benzoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O2S/c30-25(18-7-2-1-3-8-18)19-13-15-20(16-14-19)26(31)28-22-10-6-9-21(17-22)27-29-23-11-4-5-12-24(23)32-27/h1-17H,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWRMIRADYQBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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